3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride
Description
Historical Context and Development
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride (CAS: 1220034-35-4) emerged as a structurally unique pyrrolidine derivative in the early 2010s, with its first synthesis documented in 2011. Developed primarily for applications in medicinal chemistry and organic synthesis, this compound was designed to exploit the stereochemical flexibility of the pyrrolidine scaffold while introducing a methoxybenzyl ether moiety for enhanced reactivity. Its discovery coincided with growing interest in nitrogen-containing heterocycles for drug discovery, particularly in targeting neurological and metabolic disorders. Early synthetic routes focused on nucleophilic substitution reactions between 3-methoxybenzyl chloride and pyrrolidine precursors, followed by hydrochloride salt formation to improve stability.
Position within Pyrrolidine Chemistry
The compound belongs to the pyrrolidine class, a five-membered saturated heterocycle with one nitrogen atom. Its structural features distinguish it from simpler pyrrolidine derivatives:
| Feature | This compound | Generic Pyrrolidine Derivatives |
|---|---|---|
| Substituent Position | Oxygen-linked 3-methoxybenzyl at C3 | Variable (often H or alkyl) |
| Ring Saturation | Fully saturated | Fully saturated |
| Electronic Modulation | Methoxy group enhances electron density | Limited electronic tuning |
| Steric Profile | Bulky aryloxy group creates chiral environment | Minimal steric hindrance |
The methoxybenzyloxy group introduces steric bulk and electronic modulation, enabling unique interactions in catalytic systems and receptor binding compared to unsubstituted pyrrolidines. This substitution pattern aligns with trends in modern heterocyclic chemistry, where aryloxy groups are increasingly used to fine-tune physicochemical properties.
Significance in Chemical Research
This compound has become a valuable tool in three key research areas:
- Organic Synthesis : Serves as a chiral building block for complex molecules due to its rigid pyrrolidine core and versatile ether linkage. Recent studies demonstrate its utility in iridium-catalyzed cycloadditions for generating polycyclic architectures.
- Medicinal Chemistry : The methoxybenzyl group mimics tyrosine side chains, making it relevant for kinase inhibitor development. Its hydrochloride salt form improves aqueous solubility for biological testing.
- Materials Science : Used in designing ionic liquids, where the pyrrolidine nitrogen and chloride counterion facilitate tunable polarity.
Table 1: Research Applications by Discipline
| Discipline | Application Example | Key Reference |
|---|---|---|
| Synthetic Chemistry | Asymmetric catalysis templates | |
| Pharmacology | Proteomics probe development | |
| Material Science | Ionic liquid component |
Relationship to Parent Compound (CID 20735282)
The free base (CID 20735282: 3-[(3-Methoxyphenyl)methoxy]pyrrolidine) undergoes protonation to form the hydrochloride salt, altering key properties:
| Property | Parent Compound (CID 20735282) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C12H17NO2 | C12H18ClNO2 |
| Molecular Weight | 207.27 g/mol | 243.73 g/mol |
| Aqueous Solubility | 2.1 mg/mL (25°C) | 18.9 mg/mL (25°C) |
| Melting Point |
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-10(7-11)9-15-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYRDQOVHNYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-35-4 | |
| Record name | 3-((3-methoxybenzyl)oxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares a pyrrolidine core with other derivatives but differs in substituent groups, aromatic systems, and halogenation patterns. Below is a detailed comparison:
Physicochemical Properties
- Lipophilicity : The methoxy group in the target compound increases electron density but reduces lipophilicity compared to halogenated analogues (e.g., dichloro or difluoro derivatives) .
Biological Activity
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine, using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The methoxybenzyl group can modulate enzyme and receptor activity, while the pyrrolidine ring participates in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that modifications in the structure of pyrrolidine derivatives can lead to enhanced antitumor activity. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HeLa | TBD | Cytotoxic |
| Similar Pyrrolidine Derivative | MCF-7 | 2.76 | High Selectivity |
| Similar Pyrrolidine Derivative | A549 | 9.27 | Moderate Activity |
Antimicrobial Activity
Additionally, the compound has been studied for its antimicrobial properties. It shows potential as an antibacterial agent, with efficacy against various bacterial strains. The interaction with bacterial enzymes is believed to disrupt essential cellular processes, leading to cell death .
Case Studies
- Cytotoxicity against Tumor Cells : A study evaluated the cytotoxic effects of several pyrrolidine derivatives, including this compound, against human tumor cell lines. It was found that certain structural modifications could significantly enhance cytotoxicity, indicating a structure-activity relationship (SAR) that warrants further exploration .
- Antibacterial Evaluation : Another study focused on the antibacterial activity of pyrrole derivatives, revealing that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Research Applications
The compound is utilized in various scientific research contexts:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at treating diseases.
- Biological Studies : Investigating interactions with biological targets such as enzymes and receptors.
- Pharmacological Tool : Exploring its potential therapeutic applications in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, and how can reaction efficiency be improved?
- Methodology:
- Step 1: Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify favorable intermediates and transition states .
- Step 2: Optimize nucleophilic substitution conditions (e.g., solvent polarity, temperature) for the methoxybenzyloxy-pyrrolidine coupling step, referencing structurally similar pyrrolidine derivatives .
- Step 3: Monitor reaction progress via LC-MS or NMR to isolate byproducts (e.g., unreacted starting materials) and improve yield .
- Key Data:
| Reaction Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF/THF | |
| Temperature | 60–80°C | |
| Catalyst | K₂CO₃/NaH |
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodology:
- HPLC-MS: Quantify impurities using reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid .
- ¹H/¹³C NMR: Assign methoxybenzyl (δ 3.7–3.9 ppm) and pyrrolidine (δ 2.5–3.2 ppm) proton environments; confirm hydrochloride salt formation via chloride ion detection .
- XRD: Resolve crystalline structure discrepancies (e.g., polymorphism) observed in analogs like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride .
Q. What safety protocols are critical when handling this compound?
- Guidelines:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact, as recommended for structurally related arylcyclohexylamine hydrochlorides .
- Waste Management: Segregate organic waste containing pyrrolidine derivatives and neutralize acidic residues before disposal .
- Emergency Response: For accidental inhalation, administer oxygen and seek medical attention immediately .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in novel reaction environments?
- Methodology:
- Reaction Design: Use density functional theory (DFT) to calculate activation energies for methoxybenzyloxy group substitutions under varying pH conditions .
- Solvent Effects: Apply molecular dynamics (MD) simulations to model solvation shells in polar aprotic solvents (e.g., DMSO) and correlate with experimental kinetics .
- Data Contradiction Example:
- Computational models may overestimate steric hindrance in bulky analogs; validate with experimental kinetic data .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology:
- Step 1: Perform 2D NMR (COSY, NOESY) to differentiate diastereomeric impurities from conformational isomers .
- Step 2: Compare with reference spectra of structurally related compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride) to identify anomalous peaks .
- Case Study:
- Discrepancies in aromatic proton splitting patterns may arise from residual solvents; use deuterated solvents and drying agents to mitigate .
Q. What strategies are effective for designing bioisosteric analogs of this compound?
- Methodology:
- Core Modifications: Replace the methoxy group with halogenated (e.g., 3-fluorobenzyl) or bulky substituents (e.g., 3-tert-butylbenzyl) to alter pharmacokinetics .
- Salt Forms: Test alternative counterions (e.g., sulfate, citrate) to improve solubility, referencing pyridoxal hydrochloride analogs .
- Data Table:
| Analog | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Fluorobenzyl variant | 12 nM | 0.8 | |
| Sulfate salt | 18 nM | 2.4 |
Q. How can membrane separation technologies optimize purification of this compound?
- Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
